molecular formula C13H20N2O4 B13055114 4,4-Ethylene ketal tetrahydrospiro[cyclohexane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one

4,4-Ethylene ketal tetrahydrospiro[cyclohexane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one

Cat. No.: B13055114
M. Wt: 268.31 g/mol
InChI Key: ROCRGYZGLAAPHB-UHFFFAOYSA-N
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Description

4,4-Ethylene ketal tetrahydrospiro[cyclohexane-1,1’-oxazolo[3,4-A]pyrazin]-3’(5’H)-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 4,4-Ethylene ketal tetrahydrospiro[cyclohexane-1,1’-oxazolo[3,4-A]pyrazin]-3’(5’H)-one typically involves multiple steps, starting from readily available starting materialsReaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4,4-Ethylene ketal tetrahydrospiro[cyclohexane-1,1’-oxazolo[3,4-A]pyrazin]-3’(5’H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

4,4-Ethylene ketal tetrahydrospiro[cyclohexane-1,1’-oxazolo[3,4-A]pyrazin]-3’(5’H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4,4-Ethylene ketal tetrahydrospiro[cyclohexane-1,1’-oxazolo[3,4-A]pyrazin]-3’(5’H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target and influencing downstream signaling pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 4,4-Ethylene ketal tetrahydrospiro[cyclohexane-1,1’-oxazolo[3,4-A]pyrazin]-3’(5’H)-one stands out due to its unique spirocyclic structure and the presence of both ethylene ketal and oxazolo[3,4-A]pyrazin moieties. Similar compounds include:

Properties

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C13H20N2O4/c16-11-15-6-5-14-9-10(15)12(19-11)1-3-13(4-2-12)17-7-8-18-13/h10,14H,1-9H2

InChI Key

ROCRGYZGLAAPHB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC13C4CNCCN4C(=O)O3)OCCO2

Origin of Product

United States

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